molecular formula C19H16F3N3O4 B11086114 N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methoxybenzamide

N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methoxybenzamide

Cat. No.: B11086114
M. Wt: 407.3 g/mol
InChI Key: GVWWGCTWVZMDKW-UHFFFAOYSA-N
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Description

N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methoxybenzamide is a synthetic compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methoxybenzamide typically involves multiple steps. The process begins with the preparation of the imidazolidinone core, followed by the introduction of the trifluoromethyl group and the benzyl group. The final step involves the attachment of the 3-methoxybenzamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2,4-dichlorobenzamide
  • N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-furamide
  • N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-tert-butylbenzamide

Uniqueness

N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methoxybenzamide is unique due to its specific functional groups and molecular structure. The presence of the trifluoromethyl group and the 3-methoxybenzamide moiety distinguishes it from similar compounds, potentially leading to different chemical reactivity and biological activity.

Properties

Molecular Formula

C19H16F3N3O4

Molecular Weight

407.3 g/mol

IUPAC Name

N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methoxybenzamide

InChI

InChI=1S/C19H16F3N3O4/c1-29-14-9-5-8-13(10-14)15(26)23-18(19(20,21)22)16(27)25(17(28)24-18)11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,23,26)(H,24,28)

InChI Key

GVWWGCTWVZMDKW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2(C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

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